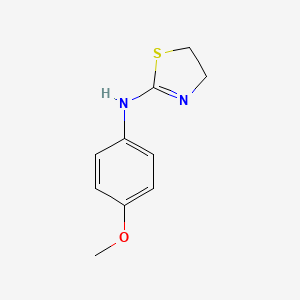

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative characterized by a dihydrothiazole ring substituted with a 4-methoxyphenyl group at the 2-position. The methoxy (-OCH₃) group on the phenyl ring enhances electron-donating properties, influencing both chemical reactivity and biological interactions.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-13-9-4-2-8(3-5-9)12-10-11-6-7-14-10/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOIFJBMNPJTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971674 | |

| Record name | N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56242-67-2 | |

| Record name | 4,5-Dihydro-N-(4-methoxyphenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56242-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC157319 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(P-ANISIDINO)-2-THIAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Reaction Mechanism

The most widely reported synthesis involves cyclocondensation between 4-methoxyphenylthiourea derivatives and α-haloketones. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of the ketone, followed by intramolecular cyclization to form the 4,5-dihydrothiazole ring.

- Reactants :

- 4-Methoxyaniline (1.0 equiv)

- Chloroacetone (1.2 equiv)

- Thiourea (1.1 equiv)

- Conditions :

- Solvent: Ethanol (anhydrous)

- Catalyst: Triethylamine (0.5 equiv)

- Temperature: Reflux at 80°C for 6–8 hours

- Workup :

- Cool to room temperature, filter precipitate, wash with cold ethanol.

- Recrystallize from ethanol/water (3:1 v/v).

Optimization Insights

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rate but reduce yield due to side reactions.

- Catalyst : Piperidine or K₂CO₃ improves cyclization efficiency compared to triethylamine.

- Scalability : Bench-scale reactions (100 g) maintain >75% yield with purity ≥95% (HPLC).

One-Pot Synthesis via Orthoester Intermediates

Patent-Based Methodology

A scalable one-pot method avoids intermediate isolation, enhancing cost-effectiveness for industrial production:

Steps :

- Formation of Orthoester :

- React trimethyl orthoformate with cyanide (e.g., TMSCN) under Lewis acid catalysis (ZnCl₂).

- Thiol Addition :

- Introduce cysteamine hydrochloride at 60°C to form thiazoline intermediate.

- Acid Hydrolysis :

- Treat with H₂SO₄ (5 equiv) at 0°C to yield final product.

Conditions :

- Temperature: 60°C (steps 1–2), 0°C (step 3)

- Solvent: Methanol

- Time: 18–24 hours total

Advantages and Limitations

- Pros : Reduced purification steps, suitable for bulk synthesis.

- Cons : Lower yield due to competing hydrolysis pathways.

Thiosemicarbazide Route

Synthesis via Thiosemicarbazide Intermediates

This method employs thiosemicarbazide as a sulfur source, enabling precise control over ring formation:

Procedure :

- Intermediate Formation :

- React 4-methoxyphenacyl bromide with thiosemicarbazide in ethanol.

- Cyclization :

- Heat intermediate with acetic anhydride to induce ring closure.

Conditions :

- Solvent: Ethanol (step 1), acetic anhydride (step 2)

- Temperature: Reflux (step 1), 100°C (step 2)

- Time: 3 hours (step 1), 1 hour (step 2)

Comparative Analysis of Methods

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | RT, acetic acid, 6–8 hrs | Thiazole sulfoxide | 65–72% | |

| m-CPBA | Dichloromethane, 0°C, 2 hrs | Thiazole sulfone | 82–88% |

-

Key observation : Electron-donating methoxy groups enhance ring stability during oxidation, reducing side reactions like ring-opening .

Reduction Reactions

Selective reduction targets the dihydrothiazole moiety or aromatic nitro groups (if present in derivatives):

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄/CuCl₂ | Methanol, 50°C, 3 hrs | Tetrahydrothiazole | Preserves methoxyphenyl group |

| H₂/Pd-C | Ethanol, 1 atm, 12 hrs | Amine derivatives | Requires nitro-substituted analogs |

-

Mechanistic insight : NaBH₄-mediated reductions proceed via radical intermediates, while catalytic hydrogenation follows a concerted pathway .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position relative to the methoxy substituent:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Bromine (Br₂) | Acetic acid, 40°C, 4 hrs | 3-Bromo-N-(4-methoxyphenyl) derivative | >90% para |

| HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro-substituted thiazole | Ortho/para mix |

Nucleophilic Substitution at C-2

The amine group participates in acylations or urea formations:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 1 hr | N-Acetyl derivative | Bioactivity modulation |

| Phenyl isocyanate | THF, reflux, 6 hrs | Thiazol-2-yl urea | Anticancer leads |

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

| Reagent | Conditions | Product | Key Feature |

|---|---|---|---|

| CS₂/KOH | Ethanol, reflux, 8 hrs | Thiazolo[5,4-b]pyridine | Enhanced π-conjugation |

| Glyoxylic acid | HCl catalysis, 100°C, 12 hrs | Thiazole-oxadiazole hybrid | Fluorescence probes |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-thiazole conjugates | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylpiperazine derivatives | 55–68% |

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine serves as a crucial building block for synthesizing more complex thiazole derivatives. These derivatives are essential for developing new materials and exploring novel chemical pathways.

Biology

The compound has been investigated for various biological activities:

- Anticancer Activity : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, certain analogs have demonstrated IC50 values as low as 1.61 µg/mL against specific cancer types . The presence of electron-donating groups like methoxy enhances this efficacy.

- Antimicrobial Activity : this compound has shown promising antibacterial properties comparable to standard antibiotics. The structural modifications, such as hydroxyl and methoxy groups on the aromatic rings, have been linked to increased antimicrobial effectiveness .

- Anticonvulsant Activity : Studies have reported significant anticonvulsant effects in animal models. Some compounds within this class provided complete protection against seizure phases, indicating potential for epilepsy treatment .

Medicine

The compound is explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Its mechanism of action involves binding to enzymes or receptors, modulating their activity and leading to various physiological effects .

Industrial Applications

In industry, this compound is utilized in developing new materials and serves as a precursor for synthesizing dyes and pigments. Its unique structural features allow it to be incorporated into various formulations that require specific chemical properties .

Case Studies and Comparative Analysis

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Structural Features:

- Thiazole core : A five-membered ring containing sulfur and nitrogen atoms.

- Dihydro modification : Partial saturation (4,5-dihydro) increases ring flexibility and may improve bioavailability.

- 4-Methoxyphenyl substituent : The para-methoxy group modulates electronic effects and steric interactions.

Comparison with Structural Analogs

Thiazol-2-amine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine with key analogs:

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

Electron-withdrawing groups (e.g., Cl, F) :

- Chloro (Cl) substituents enhance lipophilicity and receptor binding affinity, as seen in N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine, which shows potent antimicrobial activity .

- Fluorine (F) substituents improve metabolic stability and blood-brain barrier penetration, making fluorinated analogs promising for neurological targets .

Electron-donating groups (e.g., OCH₃) :

Steric modifications (e.g., methyl, ethyl) :

- Methyl or ethyl groups on the thiazole ring (e.g., N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine) improve pharmacokinetic profiles and tumor suppression efficacy .

Pharmacological Highlights

- Cardioprotection : this compound outperformed reference drugs (Levocarnitine, Mildronate) in reducing hypoxic contractile responses in cardiac tissues .

- Anticancer Activity : Ethyl-substituted analogs (e.g., N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine) demonstrated significant tumor size reduction in preclinical models .

- Antimicrobial Potency : Chlorophenyl derivatives exhibited MIC values <1 µg/mL against Gram-positive pathogens .

Biological Activity

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Synthesis and Structural Characteristics

The compound is synthesized through standard organic chemistry methods involving thiazole derivatives. The presence of the methoxyphenyl group enhances its lipophilicity and potentially its biological activity. Its chemical structure can be represented as follows:

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study reported that related thiazole derivatives showed moderate to potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from to for the most effective compounds . These compounds were found to inhibit tubulin polymerization and disrupt microtubule dynamics, crucial for cancer cell division.

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound Name | IC50 (μM) | Cancer Cell Lines |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | SGC-7901, MCF-7, HeLa |

| This compound | TBD | TBD |

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Coating magnetic nanoparticles with the thiazole derivative demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus. The study highlighted that the compound could penetrate bacterial membranes effectively .

Table 2: Antibacterial Activity of Thiazole-Coated Nanoparticles

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 μg/mL |

| Staphylococcus aureus | 30 μg/mL |

3. Anticonvulsant Activity

Thiazole derivatives have shown promise in anticonvulsant activity as well. Compounds structurally related to this compound have been tested in animal models for their efficacy against seizures induced by pentylenetetrazole (PTZ). Some derivatives demonstrated effective doses significantly lower than standard treatments .

The mechanisms underlying the biological activity of this compound involve:

- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting polymerization and disrupting microtubule dynamics necessary for mitosis .

- Membrane Interaction : Its lipophilic nature allows it to interact with bacterial membranes effectively, leading to cell lysis and death .

Case Studies

Several studies have explored the efficacy of thiazole derivatives in clinical settings:

- Anticancer Trials : In vitro studies demonstrated that thiazole compounds could induce cell cycle arrest in cancer cells at the G2/M phase.

- Antimicrobial Efficacy : Research on magnetic nanoparticles functionalized with thiazole derivatives showed a marked reduction in bacterial viability in vitro.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, β-alanine derivatives can react with chloroacetic acid under reflux in aqueous sodium carbonate to form 4,5-dihydrothiazole rings. Optimization involves adjusting reaction time (3–10 hours), temperature (reflux at 80–100°C), and stoichiometry (1:1.05 molar ratio of amine to electrophile) to maximize yield .

- Validation : Use TLC, melting point analysis, and NMR spectroscopy to confirm intermediate purity. Elemental analysis (C, H, N, S) ensures final product integrity .

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELX software (SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. Disorder in aromatic substituents (e.g., chlorophenyl groups) can be modeled with split occupancy .

- Complementary Techniques : IR spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹), while - and -NMR confirm proton environments and carbon frameworks .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in -NMR signals (e.g., NH protons obscured by solvent peaks) can be addressed by:

- Deuterated solvent exchange (D₂O) to confirm exchangeable protons.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Computational validation using density functional theory (DFT) to compare experimental and calculated chemical shifts .

Q. How does electronic structure influence the reactivity of the 4,5-dihydrothiazole ring?

- Methodology : Perform topology analysis of electron density (AIM theory) using Multiwfn to identify critical bond paths and Laplacian values. For example:

- The sulfur atom in the thiazole ring exhibits high electron density, making it susceptible to electrophilic substitution.

- The N-(4-methoxyphenyl) group donates electron density via resonance, modulating ring reactivity .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Challenges : Low solubility in common solvents (e.g., DMSO, ethanol) and polymorphism.

- Solutions :

- Use solvent diffusion (e.g., layering hexane over a DCM solution) to slow crystallization.

- Additive screening (e.g., ionic liquids) to stabilize crystal nuclei.

- Temperature-gradient methods to isolate thermodynamically stable polymorphs .

Methodological Design & Data Analysis

Q. How to design a kinetic study for the hydrolysis of the 4,5-dihydrothiazole ring?

- Protocol :

Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy (λ = 260–280 nm for thiazole absorption).

Use HPLC to quantify degradation products (e.g., β-alanine derivatives).

Fit data to pseudo-first-order kinetics to determine rate constants () and activation energy via Arrhenius plots .

Q. What computational tools predict the compound’s bioavailability and intermolecular interactions?

- Tools :

- Molecular Dynamics (MD) : Simulate solvation in lipid bilayers to assess membrane permeability.

- Docking Studies (AutoDock Vina) : Screen against biological targets (e.g., enzymes with thiazole-binding pockets).

- ADMET Prediction (SwissADME) : Estimate LogP (lipophilicity), bioavailability, and metabolic stability .

Contradiction Analysis

Q. How to address conflicting reports on the antimicrobial activity of thiazole derivatives?

- Root Cause : Variability in assay conditions (e.g., bacterial strains, concentration ranges).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.